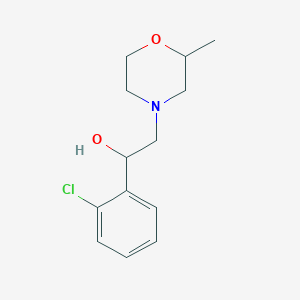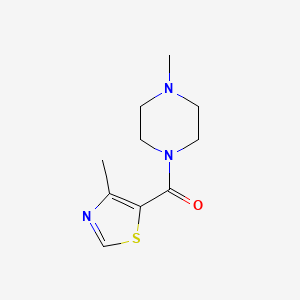![molecular formula C13H17F3N2O3S B7544594 N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide](/img/structure/B7544594.png)
N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide, commonly known as DAPT, is a potent and selective inhibitor of γ-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and Notch receptors. DAPT has been widely used in scientific research to study the molecular mechanisms underlying Alzheimer's disease and cancer.
Mechanism of Action
DAPT acts as a γ-secretase inhibitor by binding to the active site of the enzyme and preventing the cleavage of N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide and Notch receptors. This leads to a decrease in the production of amyloid beta peptides and the activation of Notch signaling pathway, which are implicated in the development of Alzheimer's disease and cancer, respectively.
Biochemical and Physiological Effects:
DAPT has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In Alzheimer's disease models, DAPT reduces the production of amyloid beta peptides and improves cognitive function. In cancer models, DAPT inhibits cell proliferation, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
DAPT has several advantages as a research tool, including its high potency and selectivity for γ-secretase, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, DAPT also has some limitations, such as its instability in aqueous solutions, its potential off-target effects, and its limited solubility in organic solvents.
Future Directions
There are several future directions for research involving DAPT. One area of interest is the development of more stable and effective γ-secretase inhibitors for the treatment of Alzheimer's disease and cancer. Another area of interest is the investigation of the role of γ-secretase in other cellular processes and diseases, such as inflammation, cardiovascular disease, and diabetes. Finally, the use of DAPT as a tool for studying the molecular mechanisms underlying γ-secretase function and regulation is likely to continue to be an important area of research.
Synthesis Methods
DAPT can be synthesized using a multi-step process involving the reaction of 4-(diethylsulfamoyl)benzaldehyde with 2,2,2-trifluoroacetyl chloride in the presence of a base, followed by reduction with sodium borohydride and acylation with acetic anhydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
DAPT has been extensively used in scientific research to investigate the role of γ-secretase in the processing of N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide and Notch receptors, which are involved in the pathogenesis of Alzheimer's disease and cancer, respectively. DAPT has also been used to study the effects of γ-secretase inhibition on various cellular processes, such as cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3S/c1-3-18(4-2)22(20,21)11-7-5-10(6-8-11)9-17-12(19)13(14,15)16/h5-8H,3-4,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZWQYXRBDRVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CNC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)
![N-[3-(furan-2-ylmethoxy)propyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B7544525.png)

![N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine](/img/structure/B7544539.png)
![N-{3-[5-(furan-2-yl)-1-(pyrrolidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B7544546.png)
![2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)

![1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544560.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)
![4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one](/img/structure/B7544576.png)

![1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide](/img/structure/B7544607.png)
![1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7544614.png)